5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
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Overview
Description
“5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine hydrochloride” is a chemical compound with the CAS Number: 1864058-49-0 . It has a molecular weight of 223.63 and its linear formula is C9H9ClF3N . The compound is a solid at room temperature .
Physical and Chemical Properties The compound is a solid at room temperature . It should be stored in a cool, dry place . The InChI Code for this compound is 1S/C9H8F3N.ClH/c10-5-3-4-1-2-6(13)7(4)9(12)8(5)11;/h3,6H,1-2,13H2;1H .
Scientific Research Applications
Metal-Free Reduction of Amides
The study by Chadwick et al. (2014) explores the metal-free reduction of secondary and tertiary N-phenyl amides using tris(pentafluorophenyl)boron as a catalyst, highlighting a method that could potentially be adapted for related compounds, including those with trifluoro functional groups (Chadwick, Kardelis, Lim, & Adronov, 2014).
Amphoteric Materials with Unique Photophysical Properties
McGrier et al. (2011) synthesized amphoteric cruciforms displaying significant photophysical changes upon exposure to various stimuli. These findings suggest the potential of structurally complex amines for sensor applications, especially in detecting metal cations and amines (McGrier, Solntsev, Zucchero, Miranda, Rotello, Tolbert, & Bunz, 2011).
Luminescent Metal Organic Framework for Sensing
Das and Mandal (2018) designed an amine-functionalized luminescent metal-organic framework (MOF) for selective gas/vapor sorption and nanomolar sensing of pollutants in water, indicating the use of amine derivatives in environmental monitoring and pollution control (Das & Mandal, 2018).
Catalytic Applications in Organic Synthesis
Maki, Ishihara, and Yamamoto (2006) demonstrated the use of tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol as an effective catalyst for amide condensation, illustrating the potential catalytic applications of fluorinated compounds in synthesizing complex organic molecules (Maki, Ishihara, & Yamamoto, 2006).
Safety and Hazards
Properties
IUPAC Name |
5,6,7-trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-5-3-4-1-2-6(13)7(4)9(12)8(5)11;/h3,6H,1-2,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYFXZPVKSQSTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C(=C2C1N)F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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